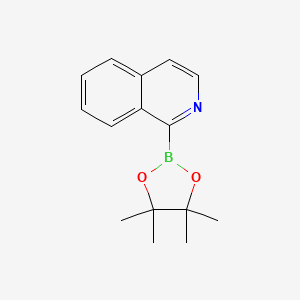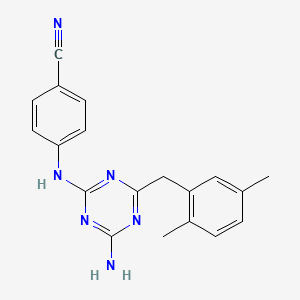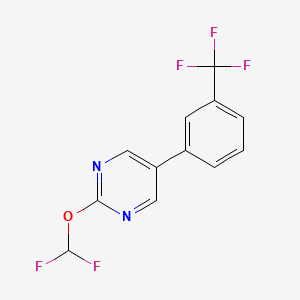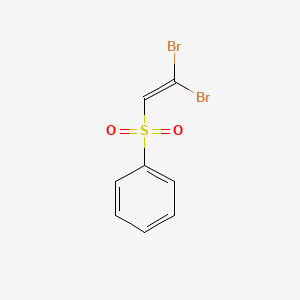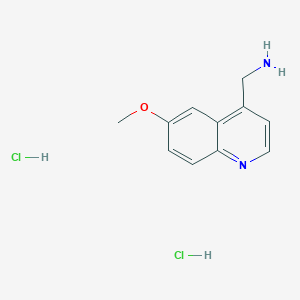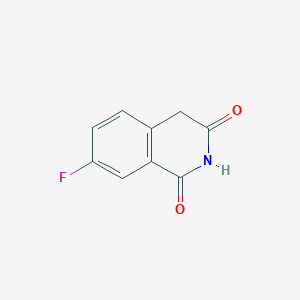
7-fluoroisoquinoline-1,3(2H,4H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-fluoroisoquinoline-1,3(2H,4H)-dione: is a heterocyclic organic compound that features a fluorine atom at the 7th position of the isoquinoline ring system. Isoquinoline derivatives are known for their diverse biological activities and are often used as building blocks in the synthesis of pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Method 1: One common synthetic route involves the fluorination of isoquinoline-1,3(2H,4H)-dione using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Method 2: Another method includes the cyclization of 2-(2-fluorophenyl)acetamide with phosgene or triphosgene to form the desired compound.
Industrial Production Methods:
- Industrial production typically involves large-scale fluorination reactions using specialized equipment to handle the reagents and conditions safely. The process may include steps such as purification and crystallization to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Formation of isoquinoline-1,3(2H,4H)-dione derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced isoquinoline derivatives.
Substitution: Formation of substituted isoquinoline derivatives with various functional groups replacing the fluorine atom.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
- Investigated as a potential lead compound for the development of new pharmaceuticals.
- Used in the design of enzyme inhibitors and receptor modulators.
Industry:
- Utilized in the production of agrochemicals and other industrial chemicals.
- Applied in material science for the development of new materials with specific properties.
Mecanismo De Acción
Molecular Targets and Pathways:
- The compound may interact with various biological targets, including enzymes and receptors.
- It can inhibit enzyme activity by binding to the active site or allosteric sites.
- It may modulate receptor activity by acting as an agonist or antagonist.
Comparación Con Compuestos Similares
Isoquinoline-1,3(2H,4H)-dione: Lacks the fluorine atom at the 7th position.
7-chloroisoquinoline-1,3(2H,4H)-dione: Contains a chlorine atom instead of fluorine.
7-bromoisoquinoline-1,3(2H,4H)-dione: Contains a bromine atom instead of fluorine.
Uniqueness:
- The presence of the fluorine atom at the 7th position can significantly alter the compound’s chemical reactivity and biological activity.
- Fluorine atoms can enhance the compound’s stability and lipophilicity, making it more suitable for certain applications.
Propiedades
Fórmula molecular |
C9H6FNO2 |
|---|---|
Peso molecular |
179.15 g/mol |
Nombre IUPAC |
7-fluoro-4H-isoquinoline-1,3-dione |
InChI |
InChI=1S/C9H6FNO2/c10-6-2-1-5-3-8(12)11-9(13)7(5)4-6/h1-2,4H,3H2,(H,11,12,13) |
Clave InChI |
JXQYCSQIOJFWMF-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C=C(C=C2)F)C(=O)NC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


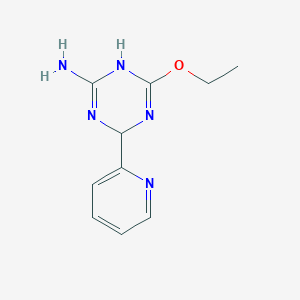
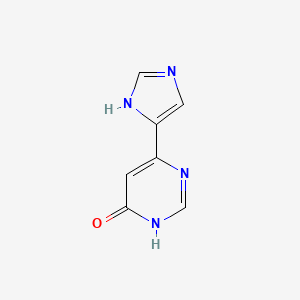
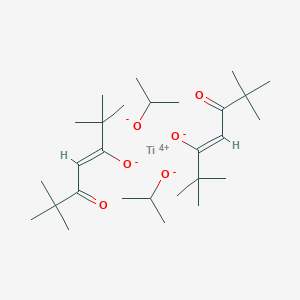
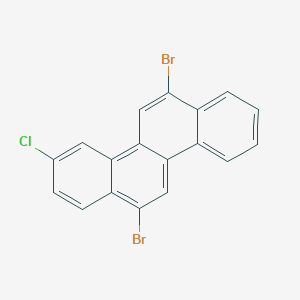
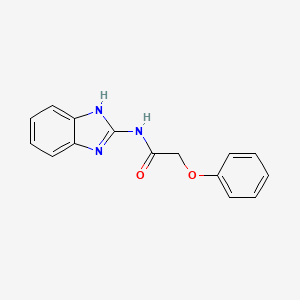
![3,6,7-Trimethylpyrrolo[1,2-a]pyrazine](/img/structure/B13123689.png)
